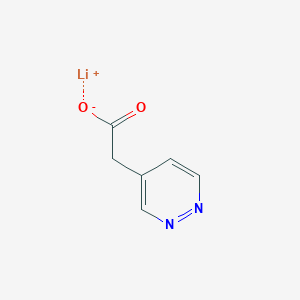![molecular formula C10H17N3 B1145930 3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine CAS No. 1338247-33-8](/img/no-structure.png)
3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a tert-butyl group attached to the pyrazole ring.
Méthodes De Préparation
The synthesis of 3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 1,3-diketones with hydrazines can lead to the formation of pyrazole intermediates, which can then be further cyclized with pyridine derivatives to yield the desired compound . Industrial production methods often involve the use of catalysts and optimized reaction conditions to achieve high yields and purity .
Analyse Des Réactions Chimiques
3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrazolopyridine N-oxides, while reduction can yield dihydropyrazolopyridines .
Applications De Recherche Scientifique
3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an enzyme inhibitor and as a ligand for receptor binding studies . In medicine, it has shown promise as a potential therapeutic agent for the treatment of various diseases, including cancer and neurological disorders . In industry, it is used in the development of new materials and as a catalyst in various chemical reactions .
Mécanisme D'action
The mechanism of action of 3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding . It can also interact with receptors on cell surfaces, triggering downstream signaling pathways that lead to various cellular responses . The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine can be compared with other similar compounds, such as 1H-pyrazolo[3,4-b]pyridine and 1H-pyrazolo[3,4-d]pyrimidine . These compounds share a similar core structure but differ in the position and nature of substituents on the rings. The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .
Propriétés
Numéro CAS |
1338247-33-8 |
|---|---|
Formule moléculaire |
C10H17N3 |
Poids moléculaire |
179.26208 |
Synonymes |
3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-(1R,2R,6S,7S)-4-azatricyclo[5.2.1.0~2,6~]decane hydrochloride](/img/structure/B1145851.png)

![4-Ethynyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145860.png)
![1-PIPERIDINE-4-D-CARBOXYLIC ACID, 4-[4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRAZOL-1-YL]-, 1,1-DIMETHYLETHYL ESTER](/img/structure/B1145864.png)
